molecular formula C10H10N2O3 B595889 7,8-Dimethoxyquinazolin-4(3H)-one CAS No. 19178-11-1

7,8-Dimethoxyquinazolin-4(3H)-one

Katalognummer B595889
CAS-Nummer: 19178-11-1
Molekulargewicht: 206.201
InChI-Schlüssel: YXGGZHOUUBJDQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dimethoxyquinazolin-4(3H)-one is a molecule that has been studied for its potential use as an inhibitor . It has been found to bind to the human PDE1B protein, which is a hydrolase . The molecule contains a total of 27 bonds, including 16 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 2 ethers (aromatic) .


Molecular Structure Analysis

The molecular structure of 7,8-Dimethoxyquinazolin-4(3H)-one includes a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 . It also contains two methoxy groups attached to the 7 and 8 positions of the quinazoline ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8-Dimethoxyquinazolin-4(3H)-one include its molecular structure, which consists of a quinazoline core with two methoxy groups attached at the 7 and 8 positions . It also has a total of 27 bonds, including 16 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 2 ethers (aromatic) .

Wissenschaftliche Forschungsanwendungen

  • Neuroprotective Properties : 7,8-Dimethoxyquinazolin-4(3H)-one derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and cerebral ischemia due to their cerebroprotective properties (Chiriapkin, Kodonidi, & Pozdnyakov, 2022).

  • Antihypertensive Activity : Derivatives of this compound have demonstrated efficacy in reducing blood pressure in hypertensive rats, indicating potential use in treating hypertension (Sekiya et al., 1983).

  • Pharmacological Synthesis : It has been used as a key intermediate in synthesizing drugs like Prazosin, Bunazosin, and Doxazosin, indicating its importance in drug manufacturing (Patil et al., 2008).

  • Anticonvulsant Agents : Certain derivatives have been evaluated for their anticonvulsant activity, showing potential in epilepsy treatment (Das, Banerjee, & Shrivastava, 2014).

  • Cancer Therapy : Some derivatives of 7,8-Dimethoxyquinazolin-4(3H)-one have shown potential in cancer treatment by inhibiting tyrosine kinase activity in the epidermal growth factor receptor, indicating a role in targeted cancer therapies (Bridges et al., 1996).

  • Antimicrobial Activity : Derivatives of this compound have been synthesized and tested for their antimicrobial efficacy against various bacteria and fungi, suggesting potential in developing new antimicrobial agents (Kassab et al., 2016).

  • Antiamoebic Activity : Research indicates that certain derivatives effectively combat infections caused by Acanthamoeba castellanii, a pathogen responsible for serious infections (Shahbaz et al., 2020).

  • Synthesis of Novel Compounds : Research has focused on synthesizing new derivatives with unique structures and potential biological activities, indicating a broad scope of application in drug discovery (Bremner & Winzenberg, 1986).

Zukünftige Richtungen

The future directions for research on 7,8-Dimethoxyquinazolin-4(3H)-one could involve further exploration of its potential as an inhibitor, particularly in relation to the human PDE1B protein . Additional studies could also investigate its synthesis, chemical reactions, and physical and chemical properties.

Eigenschaften

IUPAC Name

7,8-dimethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-7-4-3-6-8(9(7)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGGZHOUUBJDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677504
Record name 7,8-Dimethoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethoxyquinazolin-4(3H)-one

CAS RN

19178-11-1
Record name 7,8-Dimethoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
NK Agrawal - 2017 - search.proquest.com
Hypertensive disorders are the major contributors of the total global deaths; a report revealed that about 51% deaths are caused due to cardiovascular diseases only, among the …
Number of citations: 0 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.